N-(4-(dimethylamino)benzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide
Description
The compound N-(4-(dimethylamino)benzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide is a structurally complex acetamide derivative. Its core structure includes:
- A 2-methoxyphenoxy acetamide side chain, which may influence solubility and receptor binding.
Properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-23(2)18-10-8-17(9-11-18)14-24(19-12-13-30(26,27)16-19)22(25)15-29-21-7-5-4-6-20(21)28-3/h4-11,19H,12-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUOUTACDKELPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(dimethylamino)benzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound with potential therapeutic applications due to its unique structural properties. This article explores its biological activity, including mechanisms of action, potential therapeutic effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₂₃H₃₀N₂O₆S
- Molecular Weight : 446.56 g/mol
- Key Functional Groups :
- Dimethylamino group
- Tetrahydrothiophene moiety
- Methoxyphenoxy acetamide structure
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may function as an inhibitor of specific enzymes and receptors involved in disease pathways.
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of microsomal epoxide hydrolase (mEH), which plays a critical role in the metabolism of xenobiotics and endogenous lipid mediators . The inhibition of mEH can lead to altered metabolism of drugs and endogenous compounds, potentially affecting therapeutic outcomes.
- Receptor Modulation : The compound may also interact with specific receptors involved in signaling pathways related to inflammation and cancer, although specific receptor targets for this compound require further elucidation.
Biological Activity and Therapeutic Potential
Research into compounds with similar structures suggests a range of biological activities, including:
- Anticancer Activity : Compounds with tetrahydrothiophene structures have been associated with anticancer properties, potentially through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The modulation of inflammatory pathways through enzyme inhibition may provide therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Research Findings
A review of recent studies highlights the biological activity of this compound:
Scientific Research Applications
Biological Activities
Recent studies have indicated that N-(4-(dimethylamino)benzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide exhibits various biological activities:
- Anticancer Activity :
- Anti-inflammatory Properties :
- Antimicrobial Effects :
Case Study 1: Anticancer Evaluation
A study conducted on the compound's effect on human cancer cell lines revealed that it induces apoptosis through mitochondrial pathways. The mechanism was elucidated using flow cytometry and Western blot analysis, showing increased levels of pro-apoptotic proteins .
Case Study 2: Inflammatory Response
In a model of acute inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests potential utility in managing conditions like rheumatoid arthritis .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Acetamide Core
The compound’s structural analogs differ primarily in substituents on the aromatic rings, heterocyclic cores, or side chains. Key examples include:
Table 1: Substituent and Physical Property Comparisons
Key Observations:
Thiadiazole-based analogs (e.g., 5k, 5m) exhibit lower melting points (~135–136°C) compared to bulkier derivatives like compound 5j (Mp 202–205°C) , suggesting core flexibility impacts crystallinity.
Substituent Effects: Phenoxy Group Modifications: Replacing 2-methoxyphenoxy with 4-fluorophenoxy (as in ) introduces halogen-based hydrophobicity, which may alter membrane permeability. Thio Substituents on Thiadiazole: Benzylthio (5m, 85% yield) improves synthetic yield compared to methylthio (5k, 72%), likely due to steric or electronic stabilization .
The target compound’s dimethylamino group may enhance solubility or receptor binding compared to non-polar substituents.
Preparation Methods
Preparation of 4-(Dimethylamino)benzylamine
4-(Dimethylamino)benzylamine is typically synthesized via reductive amination of 4-nitrobenzaldehyde followed by dimethylation and reduction:
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Reductive Amination :
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Reactants : 4-Nitrobenzaldehyde, dimethylamine hydrochloride.
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Conditions : Sodium cyanoborohydride in methanol, 0°C to room temperature, 12 hours.
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Yield : 78–85%.
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Catalytic Hydrogenation :
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Catalyst : Palladium on carbon (10% w/w).
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Conditions : H₂ (1 atm), ethanol, 6 hours.
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Yield : 90–95%.
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Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine
This intermediate is prepared through oxidation and subsequent functionalization of tetrahydrothiophene:
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Oxidation of Tetrahydrothiophene :
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Oxidizing Agent : Hydrogen peroxide (30%) in acetic acid.
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Conditions : 60°C, 8 hours.
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Yield : 80–88%.
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Introduction of Amine Group :
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Method : Gabriel synthesis with phthalimide potassium salt.
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Conditions : DMF, 100°C, 6 hours.
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Yield : 70–75%.
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Synthesis of 2-(2-Methoxyphenoxy)acetic Acid
This component is synthesized via Williamson etherification:
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Ether Formation :
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Reactants : 2-Methoxyphenol, chloroacetic acid.
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Base : Potassium carbonate in acetone.
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Conditions : Reflux, 12 hours.
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Yield : 85–90%.
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Amide Bond Formation Strategies
The final assembly of this compound employs two primary methods:
Stepwise Coupling Using Carbodiimide Reagents
Procedure :
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Activation of 2-(2-Methoxyphenoxy)acetic Acid :
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Activating Agent : N,N'-Dicyclohexylcarbodiimide (DCC).
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Co-Reagent : N-Hydroxysuccinimide (NHS).
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Solvent : Dichloromethane, 0°C to room temperature, 4 hours.
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Coupling with 1,1-Dioxidotetrahydrothiophen-3-amine :
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Molar Ratio : 1:1.2 (acid:amine).
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Conditions : Room temperature, 12 hours.
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Yield : 65–70%.
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Secondary Amidation with 4-(Dimethylamino)benzylamine :
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Base : Triethylamine.
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Solvent : Tetrahydrofuran, 40°C, 6 hours.
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Yield : 60–65%.
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Total Yield : 25–30% (over three steps).
One-Pot Tandem Amidation
Procedure :
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Simultaneous Activation and Coupling :
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Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIEA (N,N-Diisopropylethylamine).
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Solvent : Dimethylformamide, 0°C to room temperature, 24 hours.
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Molar Ratio : 1:1:1 (acid:amine1:amine2).
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Yield : 50–55%.
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Advantages : Reduced purification steps and improved atom economy.
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 0.12 | 65 |
| Tetrahydrofuran | 7.52 | 0.18 | 70 |
| Dimethylformamide | 36.7 | 0.25 | 75 |
Polar aprotic solvents like DMF enhance reactivity by stabilizing transition states.
Catalytic Systems
| Catalyst | Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| None | - | 25 | 55 |
| DMAP | 5 | 25 | 65 |
| CuI | 10 | 40 | 70 |
4-Dimethylaminopyridine (DMAP) accelerates acylation by nucleophilic catalysis.
Purification and Characterization
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Chromatographic Purification :
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Spectroscopic Confirmation :
Challenges and Mitigation Strategies
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Competitive Side Reactions :
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Issue : Over-alkylation of the secondary amine.
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Solution : Use of bulky bases (e.g., DIEA) to sterically hinder undesired pathways.
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Sulfone Oxidation Control :
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Issue : Over-oxidation to sulfonic acid derivatives.
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Solution : Controlled addition of H₂O₂ and low-temperature conditions.
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Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound to achieve high purity?
Methodological Answer:
The synthesis requires precise control of reaction conditions, including:
- Solvent selection : Polar aprotic solvents like DMF or ethanol are often used to stabilize intermediates and enhance reactivity .
- Temperature : Reactions may require reflux conditions (e.g., 80–100°C) to drive amide bond formation while avoiding decomposition .
- Reaction monitoring : Thin-layer chromatography (TLC) is essential to track reaction progress and confirm intermediate formation .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization ensures final product purity (>95%) .
Advanced: How can conflicting NMR and mass spectrometry (MS) data for structural confirmation be resolved?
Methodological Answer:
Discrepancies between NMR (e.g., unexpected splitting patterns) and MS (e.g., molecular ion mismatch) may arise from:
- Tautomerism or rotamers : Dynamic NMR experiments at varying temperatures can identify conformational equilibria .
- Isotopic impurities : High-resolution MS (HRMS) distinguishes between molecular ions and isotopic clusters .
- Sample purity : Re-purify the compound using preparative HPLC and re-analyze to exclude contaminants .
Basic: Which spectroscopic techniques are most effective for characterizing the sulfone and acetamide moieties?
Methodological Answer:
- Sulfone group : Fourier-transform infrared spectroscopy (FTIR) identifies symmetric/asymmetric S=O stretching (1050–1300 cm⁻¹). ¹H NMR reveals deshielded protons near the sulfone due to electron-withdrawing effects .
- Acetamide group : ¹³C NMR detects the carbonyl carbon at ~170 ppm. Nuclear Overhauser effect (NOE) experiments confirm spatial proximity between the dimethylamino benzyl and acetamide groups .
Advanced: What mechanistic insights explain the compound’s potential bioactivity in enzyme inhibition?
Methodological Answer:
The dimethylamino benzyl group may act as a cationic "anchor" in enzyme active sites, while the sulfone moiety participates in hydrogen bonding. Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like kinases or proteases. Validate with:
- Mutagenesis studies : Replace key residues in the enzyme to assess binding changes .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
Basic: How should researchers address contradictory reports on the compound’s solubility in aqueous vs. organic solvents?
Methodological Answer:
- Solubility profiling : Use shake-flask methods with HPLC quantification in buffers (pH 1–10) and solvents (e.g., DMSO, acetonitrile) .
- Co-solvent systems : Test binary mixtures (e.g., PEG-400/water) to improve bioavailability for in vitro assays .
- LogP determination : Reverse-phase HPLC with a C18 column estimates partition coefficients to guide formulation .
Advanced: What strategies mitigate degradation during long-term storage?
Methodological Answer:
- Accelerated stability studies : Store under ICH guidelines (25°C/60% RH, 40°C/75% RH) and analyze degradation products via LC-MS .
- Lyophilization : Freeze-drying in amber vials under argon minimizes hydrolysis and oxidation .
- Degradant identification : Use tandem MS (MS/MS) to characterize byproducts (e.g., demethylation of methoxyphenoxy group) .
Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates .
- Membrane permeability : Caco-2 cell monolayers assess intestinal absorption potential .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Analog synthesis : Replace the dimethylamino group with pyridine or piperazine to test charge effects .
- Sulfone bioisosteres : Substitute sulfone with phosphonate or carbonyl groups to evaluate hydrogen-bonding requirements .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interactions driving activity .
Basic: What analytical methods confirm the absence of genotoxic impurities?
Methodological Answer:
- Ames test : Screen for mutagenicity using Salmonella typhimurium strains .
- LC-MS/MS : Detect trace impurities (e.g., aryl amines) at ppm levels with a limit of quantification (LOQ) < 0.1% .
Advanced: How do computational models predict metabolic pathways for this compound?
Methodological Answer:
- In silico metabolism : Use software like MetaSite to predict cytochrome P450 oxidation sites (e.g., demethylation of methoxy groups) .
- Microsomal incubations : Validate with human liver microsomes (HLMs) and NADPH cofactor, followed by LC-HRMS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
